

AZD1940: A Technical Guide to the Development of a Peripherally Selective Cannabinoid Agonist

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1940, a novel peripherally selective cannabinoid CB1/CB2 receptor agonist, was developed by AstraZeneca for the treatment of neuropathic pain. Preclinical studies in rodent models of inflammatory and neuropathic pain suggested a promising analgesic profile with minimal central nervous system (CNS) penetration. However, the compound failed to demonstrate efficacy in human clinical trials for acute pain and produced unexpected centrally-mediated side effects. This technical guide provides a comprehensive overview of the development history of **AZD1940**, summarizing its mechanism of action, preclinical rationale, and the outcomes of its clinical evaluation. Detailed methodologies for the key clinical trials are provided, along with a summary of the available quantitative data.

Introduction

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in modulating pain and inflammation. While activation of CB1 receptors in the CNS produces analgesia, it is also associated with undesirable psychoactive effects. This has driven the development of peripherally restricted cannabinoid agonists that aim to provide pain relief by targeting peripheral CB1 and CB2 receptors, thereby avoiding central side effects. **AZD1940** was designed as such a molecule, demonstrating high affinity for both CB1 and CB2 receptors with the goal of treating neuropathic pain.[1]



Mechanism of Action and Preclinical Development

AZD1940 is an orally active, full agonist at both human CB1 and CB2 receptors.[1] The rationale for its development was based on the principle of activating peripheral cannabinoid receptors to induce analgesia without the psychoactive effects associated with central CB1 receptor activation.[1]

Preclinical Pharmacology

Detailed quantitative data from the preclinical pharmacology of **AZD1940**, including specific binding affinities (Ki), in-vitro functional potencies (EC50 or IC50) from assays such as GTPyS, and comprehensive pharmacokinetic profiles in animals, are not extensively reported in publicly available literature. The available information indicates that **AZD1940** showed a CB1 receptor-dependent analgesic effect in rodent models of inflammatory and neuropathic pain.[1] Furthermore, preclinical studies in both rats and primates suggested low brain uptake of the compound at doses that produced anti-nociceptive effects.[1]

Preclinical Pain Models

The specific protocols for the inflammatory and neuropathic pain models used in the preclinical evaluation of **AZD1940** are not detailed in the available literature. Generally, such models involve inducing an inflammatory state in the paw of a rodent (e.g., using carrageenan or Complete Freund's Adjuvant) or creating a nerve injury to mimic neuropathic pain, followed by assessment of pain behaviors.

Clinical Development

The clinical development of **AZD1940** focused on evaluating its analgesic efficacy and safety in humans. Two key Phase II studies were conducted: one in a model of acute inflammatory pain induced by capsaicin and another in a post-operative dental pain model.

Human Capsaicin-Induced Pain and Hyperalgesia Study

This study aimed to assess the analgesic and psychoactive effects of **AZD1940** in a human model of experimental pain.[2]

This was a randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study involving 44 healthy male volunteers.[2] Participants received single oral doses of



400 μg or 800 μg of **AZD1940**, or a placebo.[2]

Pain Induction:

- Ongoing Pain: Assessed after intradermal injections of capsaicin into the forearm.
- Hyperalgesia: Primary and secondary hyperalgesia were induced by the topical application of capsaicin cream on the calf.[2]

Outcome Measures:

- Pain Intensity: Measured using a 0-100 mm Visual Analogue Scale (VAS).[2]
- Heat Pain Thresholds and Area of Mechanical Allodynia: Used to assess primary and secondary hyperalgesia, respectively.[2]
- Central Nervous System Effects: Subjective mood and psychoactive effects were
 assessed using the Visual Analogue Mood Scale (VAMS). The VAMS consists of several
 100-mm lines where subjects rate feelings such as 'stimulated', 'high', 'anxious', 'sedated',
 and 'down'.[2]

AZD1940 did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[2] However, it did produce mild, dose-dependent CNS effects, with subjects reporting feeling more 'high' and 'sedated' on the VAMS.[2] Mild-to-moderate CNS-related and gastrointestinal adverse events were also reported.[2]

Post-Operative Pain in Third Molar Extraction Study

This study was designed to evaluate the analgesic efficacy of **AZD1940** in a real-world acute pain setting.[3]

This was a randomized, double-blind, placebo-controlled study in 151 patients undergoing surgical removal of an impacted lower third molar.[3] Patients were randomized to receive a single oral dose of 800 µg **AZD1940**, 500 mg naproxen (as a positive control), or placebo, administered 1.5 hours before surgery.[3]

Outcome Measures:



- Primary Endpoint: Pain intensity as measured by the Area Under the Curve (AUC) of the
 VAS score from 0 to 8 hours post-surgery (Pain VAS AUC0-8h).[4]
- Secondary Endpoints: Included pain on jaw movement (VASJM AUC0-8h), time to rescue medication request, and subjective cannabinoid effects assessed by the VAMS.[3]

There was no statistically significant difference in pain relief between **AZD1940** and placebo.[3] In contrast, naproxen provided significant pain relief compared to placebo.[3] Patients who received **AZD1940** did report statistically significant increases in feeling "sedated" and "high" on the VAMS compared to placebo.[3] The most common adverse events associated with **AZD1940** were postural dizziness, nausea, hypotension, and headache.[3]

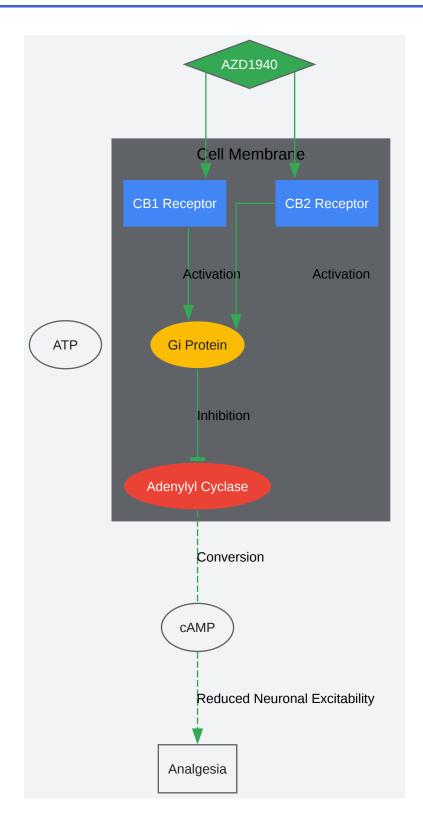
Data Presentation

Table 1: Summary of AZD1940 Clinical Trials

Study Parameter	Human Capsaicin-Induced Pain Study[2]	Third Molar Extraction Pain Study[3][4]
Study Design	Randomized, double-blind, placebo-controlled, cross-over	Randomized, double-blind, placebo- and active-controlled
Patient Population	44 healthy male volunteers	151 patients undergoing third molar extraction
Treatments	AZD1940 (400 μg, 800 μg), Placebo	AZD1940 (800 μg), Naproxen (500 mg), Placebo
Primary Outcome	Pain intensity on VAS	Pain VAS AUC0-8h
Efficacy Results	No significant difference from placebo	No significant difference from placebo
Key Adverse Events	Mild-to-moderate CNS and gastrointestinal effects	Postural dizziness, nausea, hypotension, headache

Visualizations Signaling Pathway



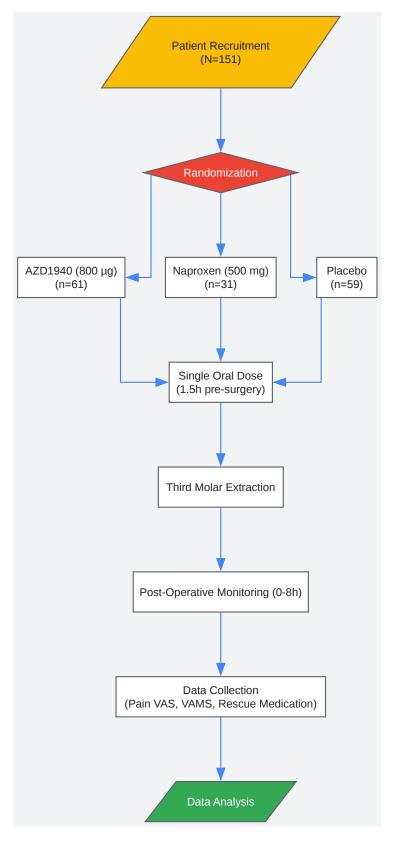


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Caption: Simplified signaling pathway of AZD1940 via CB1/CB2 receptors.



Experimental Workflow: Third Molar Extraction Study



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Caption: Workflow of the AZD1940 third molar extraction clinical trial.

Discussion and Conclusion

The development of **AZD1940** highlights the challenges in translating preclinical analgesic efficacy into clinical success, particularly for non-opioid pain targets. Despite a strong preclinical rationale for a peripherally restricted cannabinoid agonist, **AZD1940** failed to demonstrate analgesic efficacy in two different human acute pain models.[2][3] The emergence of centrally mediated side effects, such as dizziness and feelings of being "high," was unexpected given the preclinical data suggesting low brain penetration.[1][2][3] This discrepancy suggests that either the brain exposure was higher than predicted in humans at the doses tested, or that the compound's effects were more sensitive to minimal CNS receptor occupancy than anticipated.

The failure of **AZD1940** underscores the complexities of cannabinoid pharmacology and the difficulty of developing peripherally selective drugs that are devoid of central effects at clinically effective doses. For researchers and drug developers, the story of **AZD1940** serves as a critical case study in the development of cannabinoid-based therapeutics and emphasizes the need for improved translational models to better predict human outcomes from preclinical data. The development of **AZD1940** by AstraZeneca was ultimately discontinued.

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